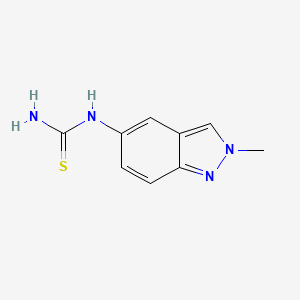

N-(2-methyl-2H-indazol-5-yl)thiourea

Description

Significance of Thiourea (B124793) Scaffold in Modern Medicinal Chemistry Research

The thiourea scaffold, characterized by the (R1R2N)(R3R4N)C=S functional group, is a cornerstone in modern medicinal chemistry. semanticscholar.org Its structural resemblance to urea, with the oxygen atom replaced by sulfur, imparts distinct chemical properties that are highly advantageous in drug design. semanticscholar.org The thiourea moiety's ability to form stable hydrogen bonds with biological targets such as proteins and enzymes is a key element in its capacity to elicit pharmacological responses. nih.govbohrium.com This interaction is crucial for the stabilization of ligand-receptor complexes and the recognition of bioactive sites. nih.gov

Thiourea derivatives have demonstrated a vast array of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. researchgate.netbiointerfaceresearch.commdpi.com This broad spectrum of activity has led to the inclusion of the thiourea scaffold in a number of clinically used drugs. researchgate.net For instance, some thiourea derivatives have been utilized in the treatment of Mycobacterium tuberculosis infections. nih.gov The versatility of the thiourea functional group allows for extensive structural modifications, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. biointerfaceresearch.com

The Indazole Moiety as a Privileged Scaffold in Bioactive Compounds

The indazole moiety, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netrsc.org This designation is attributed to its recurrence in a multitude of biologically active compounds and its ability to interact with a wide range of biological targets. nih.govresearchgate.net The indazole nucleus is a key structural component in numerous commercially available drugs and compounds currently in clinical trials. nih.govresearchgate.net

Indazole derivatives are known to exhibit a diverse range of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, antifungal, and antitumor effects. nih.govresearchgate.net The rigid, planar structure of the indazole ring provides a well-defined framework for the spatial orientation of functional groups, which is critical for specific interactions with biological macromolecules. The presence of nitrogen atoms in the pyrazole ring of indazole allows for hydrogen bonding and other non-covalent interactions, further enhancing its potential as a pharmacophore. nih.gov

Overview of N-(2-methyl-2H-indazol-5-yl)thiourea as a Focus for Scholarly Investigation

The compound N-(2-methyl-2H-indazol-5-yl)thiourea, by virtue of combining the thiourea and indazole scaffolds, represents a molecule with significant potential for academic and industrial research. The specific arrangement of the 2-methyl-2H-indazole core linked to a thiourea group presents a unique chemical entity for investigation. The methylation at the N2 position of the indazole ring influences the electronic properties and spatial conformation of the molecule, which can in turn affect its biological activity.

While extensive research specifically on N-(2-methyl-2H-indazol-5-yl)thiourea is not widely published, its constituent parts suggest a strong rationale for its investigation. The known biological activities of both indazole and thiourea derivatives provide a solid foundation for hypothesizing potential therapeutic applications for this hybrid molecule. Scholarly investigation would likely focus on its synthesis, characterization, and screening for a variety of biological activities, leveraging the known properties of its parent scaffolds.

Table 1: Chemical Identification of N-(2-methyl-2H-indazol-5-yl)thiourea

| Identifier | Value |

| IUPAC Name | N-(2-methyl-2H-indazol-5-yl)thiourea |

| CAS Number | 691872-01-2 |

| Molecular Formula | C9H10N4S |

| Molecular Weight | 206.27 g/mol |

| InChI Key | SSNQBGWVRZEBLN-UHFFFAOYSA-N |

Historical Context of Related Indazole and Thiourea Derivatives in Drug Discovery

The journey of indazole and thiourea derivatives in drug discovery has a rich history. The exploration of thiourea derivatives for medicinal purposes dates back to the early 20th century. nih.gov An early example of a thiourea-containing compound with therapeutic application was metiamide, a histamine (B1213489) H2-receptor antagonist developed for the treatment of ulcers. nih.gov Although side effects led to its replacement, it paved the way for the development of highly successful drugs like cimetidine. nih.gov

The indazole scaffold has been a subject of interest since the late 19th century, with significant advancements in its therapeutic applications occurring in the mid-20th century. nih.govpnrjournal.com Benzydamine, an indazole-containing non-steroidal anti-inflammatory drug, was introduced in the 1960s. researchgate.netwikipedia.org In more recent decades, indazole-based compounds have been successfully developed as anticancer agents, such as axitinib (B1684631) and pazopanib, and as antiemetics like granisetron. researchgate.net The historical success of both these scaffolds in producing clinically relevant drugs provides a strong impetus for the continued investigation of novel derivatives, including N-(2-methyl-2H-indazol-5-yl)thiourea.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylindazol-5-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-13-5-6-4-7(11-9(10)14)2-3-8(6)12-13/h2-5H,1H3,(H3,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNQBGWVRZEBLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824412 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for N 2 Methyl 2h Indazol 5 Yl Thiourea and Its Analogues

General Synthetic Routes to Thiourea (B124793) Derivatives

Thiourea derivatives are a versatile class of compounds with a broad range of applications. Their synthesis is typically straightforward, with several well-established methods available to chemists.

The most common and direct method for the synthesis of N-substituted thioureas is the reaction of a primary or secondary amine with an appropriate isothiocyanate. mdpi.comresearchgate.net This reaction is generally high-yielding and proceeds under mild conditions. The nucleophilic amine attacks the electrophilic carbon atom of the isothiocyanate, leading to the formation of the thiourea linkage.

The general reaction is depicted below:

R-NH₂ + S=C=N-R' → R-NH-C(=S)-NH-R'

R-NH₂ : Amine

S=C=N-R' : Isothiocyanate

R-NH-C(=S)-NH-R' : N,N'-disubstituted thiourea

The choice of solvent for this reaction is typically a polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF). The reaction can often be carried out at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.

While the use of isothiocyanates is prevalent, alternative methods for the introduction of the thiocarbonyl group exist. These strategies are particularly useful when the desired isothiocyanate is not commercially available or is unstable.

One such method involves the use of thiophosgene (B130339) (CSCl₂) or its derivatives. In this approach, the amine is first reacted with thiophosgene to form an isothiocyanate in situ, which then reacts with a second amine to yield the thiourea. This method requires careful handling due to the toxicity of thiophosgene.

Another strategy employs 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) as a thiocarbonyl transfer agent. TCDI reacts with an amine to form a reactive intermediate, which can then be treated with another amine to afford the desired thiourea. This method is often preferred due to the safer handling of TCDI compared to thiophosgene.

Carbon disulfide (CS₂) can also serve as a source of the thiocarbonyl group. researchgate.net In the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), amines can react with carbon disulfide to form thioureas.

| Thiocarbonylation Reagent | Description | Advantages | Disadvantages |

| Isothiocyanates | Direct reaction with amines. | High yields, mild conditions, readily available starting materials. | Some isothiocyanates may be unstable or commercially unavailable. |

| Thiophosgene | In situ formation of isothiocyanates. | Versatile for a wide range of amines. | Highly toxic and requires careful handling. |

| 1,1'-Thiocarbonyldiimidazole (TCDI) | Thiocarbonyl transfer agent. | Safer alternative to thiophosgene. | Can be more expensive than other reagents. |

| Carbon Disulfide | Source of the thiocarbonyl group. | Inexpensive and readily available. | Often requires a coupling agent and can have lower yields. |

Targeted Synthesis of the N-(2-methyl-2H-indazol-5-yl)thiourea Scaffold

The synthesis of the target molecule, N-(2-methyl-2H-indazol-5-yl)thiourea, requires the initial preparation of the key intermediate, 2-methyl-2H-indazole-5-amine.

The synthesis of the 2-methyl-2H-indazole-5-amine precursor can be achieved through various routes, often starting from commercially available nitroaromatic compounds. A common strategy involves the reductive cyclization of an appropriately substituted o-nitrobenzylamine. nih.gov

One reported method for a related compound, N,2,3-trimethyl-2H-indazol-6-amine, starts from 3-methyl-6-nitro-1H-indazole. researchgate.netresearchgate.net This approach involves a sequence of reduction and methylation steps. A similar strategy could be adapted for the synthesis of 2-methyl-2H-indazole-5-amine, likely starting from a 5-nitroindazole (B105863) derivative.

General synthetic strategies for 2H-indazoles include:

Reductive cyclization of o-nitrobenzylidene amines. organic-chemistry.org

Copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org

Palladium-catalyzed intramolecular amination. organic-chemistry.org

A plausible synthetic route to 2-methyl-2H-indazole-5-amine would involve the methylation of 5-nitroindazole, followed by the reduction of the nitro group to an amine. The methylation step can potentially yield a mixture of N1 and N2 isomers, which would require separation.

Once the 2-methyl-2H-indazole-5-amine precursor is obtained, the final step is the formation of the thiourea linkage. Following the general method described in section 2.1.1, the amine can be reacted with a suitable isothiocyanate. To obtain the parent N-(2-methyl-2H-indazol-5-yl)thiourea, the amine would be reacted with a reagent that can provide the unsubstituted thiourea moiety.

A common approach for this is the reaction with benzoyl isothiocyanate, followed by hydrolysis of the benzoyl group. Alternatively, reaction with ammonium (B1175870) thiocyanate (B1210189) or potassium thiocyanate under acidic conditions can also yield the desired product.

The reaction would proceed as follows:

2-methyl-2H-indazole-5-amine + S=C=N-R → N-(2-methyl-2H-indazol-5-yl)-N'-R-thiourea

To obtain the unsubstituted thiourea (where R is hydrogen), a two-step process is often employed:

Reaction of 2-methyl-2H-indazole-5-amine with an acyl isothiocyanate (e.g., benzoyl isothiocyanate).

Removal of the acyl protecting group under basic conditions to yield N-(2-methyl-2H-indazol-5-yl)thiourea.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-methyl-2H-indazole-5-amine | Benzoyl isothiocyanate | N-benzoyl-N'-(2-methyl-2H-indazol-5-yl)thiourea | Acylation/Thiourea formation |

| N-benzoyl-N'-(2-methyl-2H-indazol-5-yl)thiourea | Sodium hydroxide | N-(2-methyl-2H-indazol-5-yl)thiourea | Deacylation |

Derivatization and Structural Modifications of N-(2-methyl-2H-indazol-5-yl)thiourea

The N-(2-methyl-2H-indazol-5-yl)thiourea scaffold offers several positions for structural modification to generate a library of analogues for structure-activity relationship (SAR) studies.

The primary sites for derivatization are the nitrogen atoms of the thiourea moiety. By reacting 2-methyl-2H-indazole-5-amine with a variety of substituted isothiocyanates (R-NCS), a wide range of N'-substituted thiourea analogues can be synthesized. semanticscholar.org These substituents (R) can include alkyl, aryl, and heterocyclic groups, allowing for the exploration of different electronic and steric effects.

Further modifications can be made to the indazole ring itself, although this would typically be done at an earlier stage of the synthesis. For example, starting with different substituted nitroindazoles would lead to analogues with substitution on the aromatic part of the indazole core.

Additionally, the thiourea group itself can be used as a synthetic handle for further transformations. For instance, thioureas can be converted to other heterocycles, such as thiazoles, through reactions like the Hantzsch thiazole (B1198619) synthesis. researchgate.net This involves the reaction of the thiourea with an α-haloketone. This opens up possibilities for creating more complex fused heterocyclic systems based on the initial N-(2-methyl-2H-indazol-5-yl)thiourea structure.

| Modification Site | Reagents/Method | Resulting Analogue |

| Thiourea N' position | Substituted isothiocyanates (R-NCS) | N-(2-methyl-2H-indazol-5-yl)-N'-R-thiourea |

| Indazole Ring | Use of substituted indazole precursors | Substituted N-(2-methyl-2H-indazol-5-yl)thiourea |

| Thiourea to Thiazole | α-haloketone (Hantzsch synthesis) | 2-(2-methyl-2H-indazol-5-ylamino)thiazole derivatives |

Modifications at the Indazole Ring System

The indazole nucleus is a crucial pharmacophore found in many synthetic compounds with a wide range of pharmacological activities. nih.gov The synthesis of the specific 2-methyl-2H-indazole core of the title compound presents a key chemical challenge related to regioselectivity.

The construction of the indazole ring can be achieved through various methods, such as the reductive cyclization of substituted 2-nitrobenzonitriles. nih.gov Once the 1H-indazole ring is formed, the introduction of the methyl group at the N-2 position is a critical step. Alkylation of indazoles under basic conditions often leads to a mixture of N-1 and N-2 alkylated products, with the 1H-tautomer being the more thermodynamically stable form. nih.govresearchgate.net

To achieve regioselective N-2 methylation, specific synthetic strategies are employed. The N-2 lone pair is considered more kinetically accessible than the N-1 lone pair for neutral indazoles. researchgate.net Methodologies favoring the kinetic product are therefore preferred. For instance, using Meerwein's reagent (trimethyloxonium tetrafluoroborate) is an effective method for regioselective methylation at the N-2 position. researchgate.net Another efficient and regioselective method involves the use of methyl 2,2,2-trichloroacetimidate under mild acidic conditions, which directs alkylation to the N-2 position. researchgate.net

Modifications to the indazole ring itself, such as the introduction of substituents on the benzene (B151609) portion, can be accomplished by starting with appropriately substituted precursors (e.g., substituted 2-bromobenzaldehydes or ortho-alkylazobenzenes). caribjscitech.com These modifications allow for the synthesis of a diverse library of analogues to explore structure-activity relationships.

Table 1: Comparison of Methylation Strategies for Indazole

| Reagent/Conditions | Predominant Isomer | Rationale | Reference |

|---|---|---|---|

| Dimethyl sulfate (B86663) / KOH | Mixture of N-1 and N-2 | Thermodynamic control, unselective | researchgate.net |

| Methyl iodide (heat, sealed tube) | N-2 Isomer | Promotes kinetic product | researchgate.net |

| Trimethyloxonium tetrafluoroborate | N-2 Isomer | Kinetically controlled methylation | researchgate.net |

Substituent Effects on the Thiourea Nitrogen Atoms

The thiourea moiety, (R¹R²N)(R³R⁴N)C=S, is a versatile functional group whose chemical properties are influenced by the substituents on its nitrogen atoms. researchgate.net In N-(2-methyl-2H-indazol-5-yl)thiourea, one nitrogen is substituted with the indazole ring, while the other is part of a primary amine (NH₂).

Introducing substituents on the terminal NH₂ group to create N,N'-disubstituted thioureas can significantly alter the compound's electronic and steric properties. researchgate.net These changes can affect:

Coordination Chemistry : The electron-donating or withdrawing nature of the substituent influences the electron density on both the sulfur and nitrogen atoms. This, in turn, affects the ligand's ability to coordinate with metal ions and the stability of the resulting complexes. nih.gov

Hydrogen Bonding : The substituents impact the ability of the N-H protons to act as hydrogen bond donors, which can be critical for molecular recognition and binding in biological systems. ksu.edu.tr

Reactivity : Steric hindrance from bulky substituents can influence the accessibility of the sulfur and nitrogen atoms for chemical reactions, including complexation. Studies on similar nitrogen heterocycles have shown that methyl groups can weaken the hydrogenation ability of the ring by increasing spatial requirements. mdpi.com

The synthesis of such analogues typically involves reacting the precursor amine (5-amino-2-methyl-2H-indazole) with a substituted isothiocyanate (R-N=C=S). This common method provides a straightforward route to a wide variety of N'-substituted derivatives. mdpi.com

Synthesis of N-(2-methyl-2H-indazol-5-yl)thiourea Metal Complexes

Thiourea and its derivatives are excellent ligands for forming coordination complexes with a variety of metal ions due to the presence of sulfur and nitrogen donor atoms. ksu.edu.trmdpi.com These ligands can coordinate to a metal center in several ways: as a neutral monodentate ligand through the sulfur atom, or as an anionic bidentate chelating ligand through both a nitrogen and the sulfur atom. mdpi.com The bidentate coordination is often achieved in the presence of a base.

The general synthesis of metal complexes with N-(2-methyl-2H-indazol-5-yl)thiourea involves the reaction of the ligand with a bivalent metal salt in a 2:1 molar ratio. The reaction is typically carried out in a solvent like ethanol (B145695).

A representative synthetic procedure is as follows:

An ethanolic solution of N-(2-methyl-2H-indazol-5-yl)thiourea is prepared.

A few drops of a base, such as triethylamine (B128534) (Et₃N), are added to facilitate the deprotonation of a thiourea N-H proton.

An aqueous or ethanolic solution of the metal salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, K₂PdCl₄) is added dropwise with stirring.

The resulting mixture is stirred for several hours, during which the metal complex precipitates out of solution.

The solid complex is then isolated by filtration, washed with solvents like ethanol and distilled water, and dried under a vacuum. mdpi.com

This methodology has been successfully used to synthesize complexes with various transition metals, including Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), and Hg(II). mdpi.com The formation of a bidentate chelate via the sulfur and a deprotonated nitrogen atom results in the formation of stable chelate rings. mdpi.com

Characterization Methodologies for Synthesized N-(2-methyl-2H-indazol-5-yl)thiourea Compounds

The structural confirmation and purity assessment of newly synthesized N-(2-methyl-2H-indazol-5-yl)thiourea and its derivatives rely on a combination of spectroscopic and analytical techniques.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the synthesized compounds.

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for N-(2-methyl-2H-indazol-5-yl)thiourea would include N-H stretching vibrations (typically in the 3100-3400 cm⁻¹ region), C-H stretching from the methyl and aromatic groups, C=N stretching from the indazole ring, and the characteristic C=S stretching vibration of the thiourea group. ijbr.com.pk

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for elucidating the precise molecular structure.

In ¹H NMR , distinct signals are expected for the methyl protons (a singlet), the aromatic protons on the indazole ring (with specific splitting patterns), and the N-H protons of the thiourea group, which often appear as broad singlets. nih.gov

In ¹³C NMR , a characteristic downfield signal for the thiocarbonyl (C=S) carbon is typically observed around 180 ppm. Other signals correspond to the carbons of the indazole ring and the methyl group. mdpi.com

Mass Spectrometry (MS) : Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Mass Spectrometry (HR-MS) are used to determine the molecular weight and confirm the elemental composition of the synthesized compounds. ijbr.com.pk The fragmentation pattern can also provide additional structural information.

Table 2: Expected Spectroscopic Data for N-(2-methyl-2H-indazol-5-yl)thiourea

| Technique | Feature | Expected Region/Value |

|---|---|---|

| FT-IR | N-H Stretch | 3100 - 3400 cm⁻¹ |

| C=S Stretch | ~700-850 cm⁻¹ and ~1300-1400 cm⁻¹ | |

| ¹H NMR | N-CH₃ Protons | Singlet |

| Aromatic Protons | Multiplets in aromatic region | |

| N-H Protons | Broad singlet(s) | |

| ¹³C NMR | C=S Carbon | ~180 ppm |

Advanced Analytical Approaches

Beyond standard spectroscopic methods, several advanced techniques are employed for a more comprehensive characterization.

X-ray Crystallography : Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. It provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. For metal complexes, it confirms the coordination geometry around the metal center and the mode of ligand binding (e.g., monodentate vs. bidentate). ksu.edu.tr

Computational Analysis : Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data. DFT can be used to optimize the molecular geometry, predict vibrational frequencies (for comparison with IR spectra), calculate NMR chemical shifts, and analyze the electronic structure. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MESP) can provide insights into the chemical reactivity and potential interaction sites of the molecule. researchgate.net

Chromatographic Methods : Techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are essential for assessing the purity of the synthesized compounds and for their purification. Validated HPLC methods can also be developed for quantitative analysis. mdpi.com

Thermal Analysis : For metal complexes, thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can be used to study their thermal stability and decomposition patterns. ksu.edu.tr

Structure Activity Relationship Sar Studies of N 2 Methyl 2h Indazol 5 Yl Thiourea Analogues

Elucidation of Key Pharmacophoric Features within the N-(2-methyl-2H-indazol-5-yl)thiourea Scaffold

The N-(2-methyl-2H-indazol-5-yl)thiourea scaffold is composed of three primary components: the 2-methyl-2H-indazole ring, the thiourea (B124793) linker, and the terminal amino group. Each of these plays a significant role in the molecule's interaction with biological targets.

The Thiourea Moiety (-NH-C(S)-NH-): This linker is a critical pharmacophoric element. The sulfur and nitrogen atoms are excellent hydrogen bond donors and acceptors, enabling strong interactions with amino acid residues in enzyme active sites or receptors. The thiourea group's ability to form these interactions is often central to the biological activity of this class of compounds. nih.gov Its structure allows for a degree of rotational flexibility, which can be important for adopting the optimal conformation for binding.

Terminal Amino Group: The unsubstituted terminal amino group (-NH2) provides additional hydrogen bond donating capacity, further anchoring the molecule to its biological target.

Pharmacophore models developed for related thiourea derivatives often highlight the importance of these hydrogen bonding features and the spatial arrangement of the aromatic ring relative to the thiourea linker. mdpi.com

Impact of Substituent Variation on Biological Potency and Selectivity

Modifying the substituents on the N-(2-methyl-2H-indazol-5-yl)thiourea scaffold has a profound impact on biological activity. SAR studies on analogous systems, such as other thiourea derivatives, have provided valuable insights into how different functional groups influence potency and selectivity.

For instance, in studies of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas, it was found that the nature of the substituent on the heterocyclic ring significantly affected inhibitory activity against ketol-acid reductoisomerase (KARI). nih.gov Longer alkyl chains led to higher activity, and the position of substituents on an attached benzene (B151609) ring was also critical, with 4-position substitutions showing higher activity than those at the 2- or 3-positions. nih.gov

Similarly, in a series of thiazolyl thiourea derivatives investigated as prolyl oligopeptidase (POP) inhibitors, substitutions on the thiazole (B1198619) ring were key. Halogen and methoxy (B1213986) substituents were found to be the most effective in enhancing potency. nih.gov These findings suggest that both electronic and steric factors of the substituents play a crucial role. Electron-donating groups, such as methoxy, and electron-withdrawing but lipophilic groups, like halogens, can alter the molecule's electronic distribution and its ability to interact with specific residues in a target's active site. nih.gov

The table below summarizes general trends observed in the SAR of related thiourea and indazole analogues.

| Scaffold Position | Substituent Type | General Impact on Activity | Reference |

| Aromatic/Heterocyclic Ring | Halogens (e.g., F, Cl) | Often increases potency | nih.gov |

| Aromatic/Heterocyclic Ring | Methoxy (-OCH3) | Can increase potency | nih.govnih.gov |

| Aromatic/Heterocyclic Ring | Alkyl Chains (e.g., Butyl) | Longer chains can increase activity | nih.gov |

| Aromatic/Heterocyclic Ring | Electron-donating groups | Influences antibacterial/antifungal activity | nih.gov |

| Aromatic/Heterocyclic Ring | Electron-withdrawing groups | Can have a moderate effect on anticancer activity | cbijournal.com |

Conformational Effects on Biological Activity

The three-dimensional conformation of a molecule is critical for its ability to bind effectively to a biological target. For N-(2-methyl-2H-indazol-5-yl)thiourea and its analogues, the key sources of conformational flexibility are the rotatable bonds of the thiourea linker. The relative orientation of the indazole ring and the terminal substituents can significantly influence biological activity.

Molecular modeling and docking studies on related thiourea derivatives have shown that the ability of the molecule to adopt a specific, low-energy conformation that is complementary to the target's binding site is essential. nih.gov For example, in the case of antibacterial thiourea derivatives targeting bacterial DNA gyrase B (GyrB), a flattening of the ring system was suggested to play a role in activity. nih.gov The conformation dictates the spatial positioning of the key pharmacophoric features—the hydrogen bond donors/acceptors and the aromatic system—and even minor changes can lead to a significant loss of potency.

Influence of Stereochemistry on Pharmacological Efficacy

Stereochemistry plays a fundamental role in pharmacology, as biological systems are inherently chiral. researchgate.net While the parent compound N-(2-methyl-2H-indazol-5-yl)thiourea is achiral, the introduction of a chiral center into its analogues can lead to the formation of enantiomers. These enantiomers, despite having the same chemical formula and connectivity, can have vastly different pharmacological and toxicological profiles. nih.gov

The two enantiomers of a chiral drug may exhibit significant differences in their:

Potency and Selectivity: One enantiomer may bind to the target receptor or enzyme with much higher affinity than the other, leading to greater potency. researchgate.netnih.gov This is because the three-dimensional arrangement of atoms in one enantiomer may fit the chiral binding site more perfectly, akin to a key fitting into a lock. researchgate.net

Pharmacokinetics: Enantiomers can be metabolized at different rates, leading to variations in bioavailability and duration of action. nih.gov

Toxicity: In some cases, the desired therapeutic effect resides in one enantiomer, while the other may be inactive or contribute to adverse effects. nih.gov

For example, studies on chiral thiourea compounds as anti-HIV agents have demonstrated the critical effect of stereochemistry on their activity. nih.gov Therefore, if chiral centers were introduced into analogues of N-(2-methyl-2H-indazol-5-yl)thiourea, it would be essential to separate and evaluate the individual enantiomers to fully characterize their pharmacological properties and identify the more active and safer isomer.

Development of Predictive Models for Structure-Activity Relationships

To rationalize the SAR data and guide the design of new, more potent analogues, quantitative structure-activity relationship (QSAR) models are often developed. These computational models create a mathematical relationship between the chemical properties of a series of compounds and their biological activities.

For a series of sulfur-containing thiourea and sulfonamide derivatives with anticancer activity, QSAR models were successfully built using multiple linear regression (MLR). researchgate.net These models demonstrated reliable predictive performance and identified several key chemical properties as essential predictors for the anticancer activities of the compounds. researchgate.net

Key molecular descriptors found to be important in these QSAR models include:

Mass, Polarizability, and van der Waals Volume: These descriptors relate to the size and bulk of the molecule, which influences how well it fits into a binding pocket.

Electronegativity: This property affects the electronic nature of the molecule and its ability to participate in electrostatic interactions.

Octanol-Water Partition Coefficient (logP): This is a measure of the molecule's lipophilicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets in the target.

Frequency of Specific Bonds (e.g., C-N, N-N): These descriptors can account for specific structural features that are crucial for activity. researchgate.net

By using such QSAR models, researchers can predict the biological activity of newly designed analogues of N-(2-methyl-2H-indazol-5-yl)thiourea before they are synthesized, thereby streamlining the drug discovery process and focusing resources on the most promising candidates. researchgate.net

Computational and Theoretical Investigations of N 2 Methyl 2h Indazol 5 Yl Thiourea

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Systems

Characterization of Ligand-Induced Conformational Shifts

Without specific research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. General discussions on the computational analysis of indazole or thiourea (B124793) scaffolds are available but would not address the user's explicit focus on N-(2-methyl-2H-indazol-5-yl)thiourea.

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron density and, from it, derive various molecular properties. For N-(2-methyl-2H-indazol-5-yl)thiourea, DFT studies would typically be performed using a functional like B3LYP and a basis set such as 6-311++G(d,p) to obtain an optimized molecular geometry and to calculate its electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Global Softness (S): The reciprocal of chemical hardness (1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as χ² / (2η).

These indices provide a quantitative framework for predicting how N-(2-methyl-2H-indazol-5-yl)thiourea might interact with biological targets. For instance, a lower HOMO-LUMO gap would suggest that the molecule is more polarizable and likely to engage in chemical reactions.

Illustrative Data for Frontier Molecular Orbitals and Reactivity Indices

| Parameter | Symbol | Illustrative Value | Unit |

| HOMO Energy | EHOMO | -6.20 | eV |

| LUMO Energy | ELUMO | -1.85 | eV |

| HOMO-LUMO Gap | ΔE | 4.35 | eV |

| Ionization Potential | I | 6.20 | eV |

| Electron Affinity | A | 1.85 | eV |

| Electronegativity | χ | 4.025 | eV |

| Chemical Hardness | η | 2.175 | eV |

| Global Softness | S | 0.460 | eV⁻¹ |

| Electrophilicity Index | ω | 3.72 | eV |

Electrostatic Potential Surfaces and Molecular Descriptors

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack).

For N-(2-methyl-2H-indazol-5-yl)thiourea, the MEP would likely show negative potential around the sulfur and nitrogen atoms of the thiourea group, identifying them as potential hydrogen bond acceptors. The hydrogen atoms on the amine groups would exhibit positive potential, marking them as hydrogen bond donors. This information is critical for understanding potential intermolecular interactions, such as those with receptor binding sites.

Theoretical Insights into Compound Reactivity and Stability

The combination of HOMO-LUMO analysis and MEP maps provides a comprehensive theoretical picture of the reactivity and stability of N-(2-methyl-2H-indazol-5-yl)thiourea. The calculated HOMO-LUMO gap of 4.35 eV, being moderately large, suggests that the compound possesses reasonable kinetic stability. The distribution of the HOMO and LUMO across the molecule would pinpoint the specific atoms involved in electron donation and acceptance. Typically for such molecules, the HOMO is localized on the electron-rich thiourea moiety and parts of the indazole ring, while the LUMO might be distributed over the aromatic system. This distribution dictates the molecule's behavior in charge-transfer interactions.

In Silico Pharmacokinetic Property Prediction and Drug-likeness Assessment

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify potential liabilities and guide the optimization of lead compounds.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Various computational models and software are available to predict the ADME profile of a molecule based on its structure. Key predicted parameters for N-(2-methyl-2H-indazol-5-yl)thiourea would include:

Gastrointestinal (GI) Absorption: High GI absorption is predicted for molecules with favorable physicochemical properties.

Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is crucial for drugs targeting the central nervous system. Thiourea derivatives often have limited BBB permeability.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can limit the bioavailability of drugs. Predicting whether a compound is a substrate or inhibitor of P-gp is important.

Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes can lead to drug-drug interactions. In silico models can predict the likelihood of a compound inhibiting major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

Illustrative Data for Predicted ADME Properties

| Property | Prediction |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No |

| P-glycoprotein Substrate | Yes |

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No |

| Human Oral Bioavailability | Moderate |

Evaluation of Drug-likeness and Lead Optimization Parameters

"Drug-likeness" is a qualitative concept used to assess whether a compound has properties that make it a likely candidate for an oral drug. Several rule-based filters are used to evaluate drug-likeness, with Lipinski's Rule of Five being the most common. These rules are based on the observation that most orally administered drugs have certain physicochemical properties within a specific range.

The rules are:

Molecular Weight (MW) ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Other rules, such as Veber's rules (related to rotatable bonds and polar surface area), also provide valuable insights. For N-(2-methyl-2H-indazol-5-yl)thiourea, these parameters can be calculated from its structure to assess its potential as an orally bioavailable drug.

Illustrative Data for Drug-likeness and Lead Optimization Parameters

| Parameter | Value | Lipinski's Rule (Violation) |

| Molecular Weight | 206.27 | ≤ 500 (0) |

| LogP (Consensus) | 2.15 | ≤ 5 (0) |

| Hydrogen Bond Donors | 2 | ≤ 5 (0) |

| Hydrogen Bond Acceptors | 4 | ≤ 10 (0) |

| Molar Refractivity | 60.50 | - |

| Topological Polar Surface Area (TPSA) | 81.99 Ų | - |

| Number of Rotatable Bonds | 1 | - |

| Overall Drug-likeness | Good (0 Violations) |

Based on these illustrative in silico analyses, N-(2-methyl-2H-indazol-5-yl)thiourea demonstrates promising drug-like characteristics with no violations of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indazolyl Thiourea Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indazolyl thiourea derivatives, QSAR studies are instrumental in predicting the therapeutic potential, such as anticancer activity, and in guiding the design of new, more potent analogues.

Research on the anticancer activity of various thiourea derivatives has highlighted several key molecular descriptors that are often correlated with their biological efficacy. These descriptors typically fall into categories such as electronic, steric, and hydrophobic properties. nih.govresearchgate.net For instance, a QSAR study on a series of thiourea derivatives with anticancer properties against liver cancer identified lipophilicity (LogP), specific bond lengths such as d(C=N2) and d(N2-Cphen1), and the vibration frequency of a carbonyl group (υ(C=O)) as significant predictors of activity. nih.gov The resulting model demonstrated a high correlation coefficient (R² = 0.906), indicating its robustness and predictive power. nih.gov

Another study focusing on sulfur-containing thiourea and sulfonamide derivatives as anticancer agents developed six distinct QSAR models using multiple linear regression. nih.govnih.gov These models revealed that chemical properties including mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient are essential predictors of anticancer activity. nih.govnih.gov

For a hypothetical QSAR study of a series of N-(2-methyl-2H-indazol-5-yl)thiourea derivatives, one would expect the model to incorporate similar descriptors. The general form of a QSAR equation derived from such a study might look like:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and β values are the coefficients for each molecular descriptor.

A hypothetical data table for a QSAR study on indazolyl thiourea derivatives might include the following information:

| Compound ID | Substituent (R) | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) | LogP | Molar Refractivity | Dipole Moment |

| 1 | H | 5.2 | 5.1 | 2.5 | 60.1 | 3.2 |

| 2 | Cl | 5.8 | 5.7 | 3.2 | 65.2 | 4.1 |

| 3 | CH₃ | 5.5 | 5.4 | 3.0 | 64.7 | 3.5 |

| 4 | OCH₃ | 5.6 | 5.5 | 2.8 | 66.3 | 3.8 |

| 5 | NO₂ | 6.1 | 6.0 | 2.4 | 67.0 | 5.0 |

This table is illustrative and does not represent actual experimental data.

Such a QSAR model would be validated through various statistical metrics, including the squared correlation coefficient (R²), cross-validated R² (q²), and external validation on a test set of compounds to ensure its predictive reliability.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query in virtual screening to search large compound libraries for novel molecules with the potential for similar activity.

For indazole derivatives, pharmacophore models have been successfully developed for various therapeutic targets. For instance, a study on indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a target in cancer therapy, generated a five-point pharmacophore hypothesis. nih.gov This model, designated A1D2R3R4R5_4, likely consists of features such as hydrogen bond acceptors (A), hydrogen bond donors (D), and aromatic rings (R). nih.gov The specific arrangement and distances between these features are critical for binding to the active site of the target protein.

In the context of N-(2-methyl-2H-indazol-5-yl)thiourea, a pharmacophore model would likely highlight the following key features:

Hydrogen Bond Donors: The amine groups of the thiourea moiety.

Hydrogen Bond Acceptor: The sulfur atom of the thiourea group and the nitrogen atoms of the indazole ring.

Aromatic Ring: The bicyclic indazole core.

Hydrophobic Feature: The methyl group on the indazole ring.

A hypothetical pharmacophore model for an indazolyl thiourea derivative could be represented as follows:

| Feature | Type | X Coordinate | Y Coordinate | Z Coordinate | Radius (Å) |

| 1 | Aromatic Ring | 2.5 | 1.0 | 0.0 | 1.5 |

| 2 | Hydrogen Bond Donor | -1.0 | -1.5 | 0.5 | 1.0 |

| 3 | Hydrogen Bond Donor | -2.0 | 0.5 | -0.5 | 1.0 |

| 4 | Hydrogen Bond Acceptor | -0.5 | 1.0 | 1.0 | 1.0 |

| 5 | Hydrophobic | 4.0 | -0.5 | -1.0 | 1.2 |

This table is illustrative and does not represent actual experimental data.

Once a pharmacophore model is validated, it can be employed in a virtual screening workflow. This process involves filtering large databases of chemical compounds to identify those that match the pharmacophore query. The hits from this initial screening can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. This hierarchical approach allows for the efficient identification of promising lead compounds for further experimental investigation.

Mechanistic Insights into the Biological Actions of N 2 Methyl 2h Indazol 5 Yl Thiourea

Molecular Pathways Underlying Anticancer Activity

No studies were identified that investigated the anticancer activities of N-(2-methyl-2H-indazol-5-yl)thiourea. Therefore, there is no available information regarding its potential to induce apoptosis, modulate cell signaling pathways such as tyrosine kinase pathways or angiogenesis, or its interaction with specific cellular proteins and nucleic acids in the context of cancer.

Biochemical Basis of Enzyme and Receptor Inhibition

There is no available research on the effects of N-(2-methyl-2H-indazol-5-yl)thiourea on specific enzymes or receptors. Consequently, the biochemical basis of any potential inhibitory activity has not been elucidated.

Elucidation of Antibacterial and Antifungal Mechanisms

No studies were found that examined the antibacterial or antifungal properties of N-(2-methyl-2H-indazol-5-yl)thiourea. As a result, there is no information on its potential mechanisms of action against microbial pathogens.

Future Perspectives and Research Directions for N 2 Methyl 2h Indazol 5 Yl Thiourea Research

Exploration of Novel Therapeutic Applications for Indazolyl Thiourea (B124793) Derivatives

While the indazole core is prominent in many approved anticancer drugs, the therapeutic landscape for indazolyl thiourea derivatives remains largely uncharted. nih.gov Future research should focus on expanding the therapeutic applications beyond oncology. The diverse biological activities associated with both indazole and thiourea moieties suggest potential in a range of diseases. nih.govmdpi.com

Potential Therapeutic Areas for Exploration:

| Therapeutic Area | Rationale |

| Neurodegenerative Diseases | Indazole derivatives have shown potential in models of neurodegeneration. nih.gov The neuroprotective properties of novel indazolyl thioureas should be investigated. |

| Inflammatory Disorders | Anti-inflammatory activity is a known characteristic of some indazole-containing compounds. nih.gov Screening for efficacy in models of arthritis, inflammatory bowel disease, and other inflammatory conditions is warranted. |

| Infectious Diseases | Thiourea derivatives have been reported to possess antibacterial and antiviral properties. mdpi.com The potential of N-(2-methyl-2H-indazol-5-yl)thiourea derivatives as novel anti-infective agents should be explored. |

| Cardiovascular Diseases | Certain indazole derivatives have been investigated for their effects on the cardiovascular system. Exploring the potential of this compound class in areas like hypertension and thrombosis could yield new therapeutic avenues. |

Development of Advanced Synthetic Methodologies for Diversification

To thoroughly explore the structure-activity relationship (SAR) landscape, the development of advanced and efficient synthetic methodologies is crucial. These methods should allow for the rapid diversification of the N-(2-methyl-2H-indazol-5-yl)thiourea scaffold at multiple positions.

Key Synthetic Strategies for Diversification:

Combinatorial Chemistry: Employing combinatorial approaches to generate large libraries of analogs with diverse substituents on the indazole ring and the thiourea group.

Late-Stage Functionalization: Developing methods for the late-stage modification of the core scaffold, enabling the introduction of various functional groups in the final steps of the synthesis. This approach can accelerate the generation of a diverse set of compounds for biological screening.

Flow Chemistry: Utilizing microreactor technology for a more efficient, safer, and scalable synthesis of indazolyl thiourea derivatives.

Catalytic Cross-Coupling Reactions: Leveraging modern cross-coupling reactions to introduce a wide range of aryl, heteroaryl, and alkyl groups at specific positions of the indazole ring.

Integration of Multi-Omics Approaches for Target Validation

A significant hurdle in drug discovery is the identification and validation of the biological targets through which a compound exerts its therapeutic effect. The integration of multi-omics technologies offers a powerful approach to elucidate the mechanism of action of N-(2-methyl-2H-indazol-5-yl)thiourea and its derivatives. nih.gov

Multi-Omics Strategies for Target Deconvolution:

| Omics Technology | Application in Target Validation |

| Genomics | Identifying genetic markers that correlate with sensitivity or resistance to the compound. |

| Transcriptomics (RNA-seq) | Analyzing changes in gene expression profiles in response to compound treatment to identify affected pathways and potential targets. nih.gov |

| Proteomics | Identifying protein expression changes and post-translational modifications to pinpoint the direct protein targets and downstream signaling effects. nih.gov |

| Metabolomics | Assessing alterations in metabolic pathways to understand the functional consequences of target engagement. nih.gov |

By integrating these datasets, researchers can build a comprehensive picture of the cellular response to the compound, leading to higher confidence in target identification and validation. nih.gov

Refinement of Computational Models for Enhanced Predictive Power

Computational modeling and in silico screening are indispensable tools in modern drug discovery for prioritizing compounds and predicting their activity. nih.govnih.gov Refining these models for indazolyl thiourea derivatives can significantly accelerate the discovery of potent and selective drug candidates.

Areas for Computational Model Refinement:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models that correlate the structural features of indazolyl thiourea analogs with their biological activity. frontiersin.org These models can guide the design of new compounds with improved potency.

Pharmacophore Modeling: Creating detailed pharmacophore models that define the essential structural features required for target binding. These models can be used for virtual screening of large compound libraries.

Molecular Docking and Dynamics Simulations: Utilizing high-resolution crystal structures of target proteins to perform docking studies and molecular dynamics simulations. This can provide insights into the binding mode of the compounds and help in designing derivatives with enhanced affinity and selectivity. nih.gov

Machine Learning and Artificial Intelligence: Employing advanced machine learning algorithms to develop predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby improving the drug-likeness of the designed compounds. mdpi.com

Addressing Research Gaps in the Structure-Activity Landscape of N-(2-methyl-2H-indazol-5-yl)thiourea

A critical aspect of future research will be to systematically address the existing gaps in the understanding of the structure-activity relationship (SAR) of N-(2-methyl-2H-indazol-5-yl)thiourea derivatives. A thorough exploration of how structural modifications impact biological activity is essential for rational drug design.

Key Research Gaps to Address:

Systematic SAR Studies: Conducting comprehensive SAR studies by systematically modifying different parts of the molecule, including the indazole ring, the methyl group, and the thiourea moiety, to understand their contribution to biological activity. nih.govnih.gov

Exploration of Isomers: Investigating the synthesis and biological evaluation of other isomers of N-methyl-indazol-yl-thiourea to determine the optimal substitution pattern on the indazole ring.

Stereochemistry: For chiral derivatives, determining the stereochemical requirements for optimal biological activity through the synthesis and evaluation of individual enantiomers.

By focusing on these future perspectives and research directions, the scientific community can systematically unlock the therapeutic potential of N-(2-methyl-2H-indazol-5-yl)thiourea and its derivatives, paving the way for the development of novel and effective medicines for a variety of diseases.

Q & A

Basic: What synthetic routes are recommended for preparing N-(2-methyl-2H-indazol-5-yl)thiourea, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves coupling 2-methyl-2H-indazol-5-amine with an isothiocyanate derivative under controlled pH conditions. A reflux reaction in anhydrous ethanol or tetrahydrofuran (THF) at 60–80°C for 6–12 hours is common. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures removal of unreacted amines. Purity can be validated using HPLC (C18 column, acetonitrile/water mobile phase) and confirmed by melting point analysis (e.g., observed vs. predicted values) .

Basic: Which spectroscopic techniques are critical for characterizing N-(2-methyl-2H-indazol-5-yl)thiourea?

Methodological Answer:

- FT-IR : Confirm the presence of thiourea C=S stretch (~1250–1350 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹).

- ¹H/¹³C NMR : Identify indazole proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and thiourea NH signals (δ 9.5–10.5 ppm). Compare shifts to computational predictions (DFT/B3LYP/6-311++G(d,p)) for validation .

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns against theoretical m/z values .

Basic: How can researchers assess the compound’s solubility and stability for in vitro assays?

Methodological Answer:

- Solubility Screening : Test in DMSO (primary solvent), PBS (pH 7.4), and cell culture media. Use UV-Vis spectroscopy to quantify solubility limits (e.g., Beer-Lambert law at λ_max ~260–280 nm).

- Stability Studies : Incubate at 37°C in PBS and analyze degradation via HPLC at 0, 24, and 48 hours. Adjust buffer pH (e.g., 4.5–7.4) to identify optimal storage conditions .

Advanced: What crystallographic strategies resolve structural ambiguities in N-(2-methyl-2H-indazol-5-yl)thiourea derivatives?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Use SHELXL (for refinement) and WinGX (for data processing). Key parameters:

- ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder or rotational flexibility in the indazole moiety .

Advanced: How can computational modeling guide SAR studies for this thiourea derivative?

Methodological Answer:

- Docking Studies (AutoDock Vina) : Target receptors (e.g., kinase enzymes) using PDB structures. Focus on hydrogen bonding between thiourea S and receptor active sites.

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate Fukui indices to predict reactive sites for electrophilic/nucleophilic modifications .

- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 50 ns trajectories .

Advanced: How to address contradictory bioactivity data across different assay models?

Methodological Answer:

- Assay-Specific Variables : Control for pH (e.g., thiourea’s pKa ~14.7 affects protonation in microbial vs. mammalian assays) .

- Dose-Response Curves : Compare IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to identify selective cytotoxicity .

- Metabolite Interference : Perform LC-MS/MS to detect thiourea degradation products (e.g., urea derivatives) that may confound results .

Advanced: What strategies validate the compound’s mechanism of action in enzymatic inhibition?

Methodological Answer:

- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Example protocol:

- Vary substrate concentration (0.1–10 mM) with fixed inhibitor (10 µM).

- Measure initial rates via UV absorbance (e.g., NADH depletion at 340 nm for dehydrogenases) .

- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and enthalpy changes (ΔH) to confirm allosteric vs. active-site binding .

Advanced: How to resolve discrepancies in computational vs. experimental logP values?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.